GW-678248

HIV NNRTI Cytotoxicity

GW-678248 is a critical benzophenone NNRTI probe with sub-nanomolar potency (0.28 nM) against the K103N/Y181C double mutant, surpassing Efavirenz. It uniquely enhances RT dimerization (EC50=0.0032 μM) and selectively eliminates HIV-1 producing cells (CC50=0.35 μM). Ideal for benchmarking drug resistance and validating 'kick and kill' assay efficacy.

Molecular Formula C23H17Cl2N3O5S
Molecular Weight 518.4 g/mol
CAS No. 329939-64-2
Cat. No. B1672482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-678248
CAS329939-64-2
SynonymsGW-678248;  GW-8248;  GW-8248X;  GW 678248;  GW 8248X;  GW678248;  GW8248;  GW8248X
Molecular FormulaC23H17Cl2N3O5S
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl
InChIInChI=1S/C23H17Cl2N3O5S/c1-13-6-18(34(27,31)32)3-4-20(13)28-22(29)12-33-21-5-2-16(24)10-19(21)23(30)15-7-14(11-26)8-17(25)9-15/h2-10H,12H2,1H3,(H,28,29)(H2,27,31,32)
InChIKeyBTOMIMSUTLPSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide (GW-8248/GW-678248): A Potent NNRTI for HIV Research


2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide, commonly known as GW-8248 or GW-678248, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It is a benzophenone derivative primarily used in research to investigate HIV-1 reverse transcriptase inhibition . The compound exhibits potent antiviral activity against both wild-type and drug-resistant mutant strains of HIV-1, making it a valuable tool for studying NNRTI mechanisms and resistance .

Why Generic Substitution Fails for 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide in HIV Research


Generic substitution is not feasible for 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide (GW-8248) because its specific antiviral potency, cytotoxicity profile, and activity against key NNRTI-resistant mutants differ significantly from other in-class compounds . The compound's unique chemical structure, characterized by a benzophenone core and specific substituents, dictates its interaction with the reverse transcriptase enzyme and results in a distinct biological fingerprint . Directly substituting it with a seemingly similar NNRTI, such as Efavirenz (EFV), could lead to vastly different experimental outcomes due to variations in EC50 and CC50 values, particularly in mutant viral strains . The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation of 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide from Key NNRTIs


Enhanced Cytotoxicity Against HIV-Producing Cells Compared to Efavirenz

In a direct head-to-head comparison using chronically HIV-1-infected MT-4 cells, GW-8248 (GW-678248) demonstrated a significantly lower CC50 value than Efavirenz (EFV), indicating a more potent cytotoxic effect on virus-producing cells. The CC50 for GW-8248 was 0.35 μM, while the CC50 for EFV was 2.44 μM [1].

HIV NNRTI Cytotoxicity

Superior Antiviral Activity Against K103N/Y181C Double Mutant HIV-1

GW-8248 exhibits sub-nanomolar antiviral activity against the clinically relevant K103N/Y181C double mutant of HIV-1 reverse transcriptase. In a cell-based assay using C8166 cells, the EC50 for GW-8248 was 0.00028 μM (0.28 nM) [1]. This high level of potency against a key drug-resistant mutant is a critical differentiator from many other NNRTIs.

HIV Drug Resistance NNRTI Antiviral Activity

Potent Enhancement of Reverse Transcriptase Dimerization

GW-8248 (GW-678248) was shown to be a highly potent enhancer of reverse transcriptase (RT) dimerization. In a biochemical assay, it exhibited an EC50 of 0.0032 μM for this effect [1]. This activity was significantly more potent than that observed for several other NNRTIs, including Efavirenz (EC50 = 0.020 μM) and Nevirapine (EC50 = 18 μM), indicating a distinct mode of interaction with the RT enzyme [1].

HIV NNRTI Reverse Transcriptase

Comparison of In Vitro Cytotoxicity on Control Cells

In contrast to its potent activity on HIV-producing cells, GW-8248 (GW-678248) shows low cytotoxicity on non-infected control MT4-CMV-EGFP cells, with a CC50 of >10 μM [1]. This demonstrates a favorable therapeutic window and a targeted effect on virus-producing cells, a property that distinguishes it from compounds like VRX-480773, which had a CC50 of 5.82 ± 1.44 μM in the same control cell line [1].

HIV NNRTI Cytotoxicity

Optimal Research Applications for 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide


Investigating NNRTI-Induced Cytotoxicity in Persistently Infected Cells

Based on its potent and selective cytotoxicity toward HIV-1 producing MT-4 cells (CC50 = 0.35 μM) compared to uninfected control cells (CC50 > 10 μM) [1], GW-8248 is ideally suited for studies aimed at understanding the mechanisms by which NNRTIs can selectively eliminate chronically infected cells. It serves as a benchmark tool for evaluating the 'kill' component of 'kick and kill' HIV cure strategies.

Probing Reverse Transcriptase Dimerization Enhancement

Given its exceptional potency in enhancing RT dimerization (EC50 = 0.0032 μM) [1], this compound is the preferred chemical probe for dissecting the relationship between NNRTI binding, RT dimerization, and subsequent cellular effects. Its activity is orders of magnitude more potent than earlier generation NNRTIs, allowing for more robust and clear mechanistic studies.

Research on NNRTI Resistance, Specifically the K103N/Y181C Mutant

GW-8248's sub-nanomolar EC50 (0.28 nM) against the clinically relevant K103N/Y181C double mutant HIV-1 strain makes it a critical tool for research into overcoming drug resistance. It can be used to benchmark the activity of new NNRTI candidates or to study the fitness and evolution of resistant viral variants under selective pressure.

Use as a Positive Control in HIV-1 Antiviral Assays

With a well-characterized and reproducible EC50 of 0.84 ± 0.25 nM against wild-type HIV-1 in vitro [2], GW-8248 serves as an excellent positive control compound for routine antiviral screening assays. Its data is directly comparable to other NNRTIs like Efavirenz (EC50 = 1.9 ± 0.9 nM) and Nevirapine (EC50 = 42 ± 20 nM), providing a reliable benchmark for assay validation and compound ranking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW-678248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.